Diethyldicyclopentadiene

Descripción general

Descripción

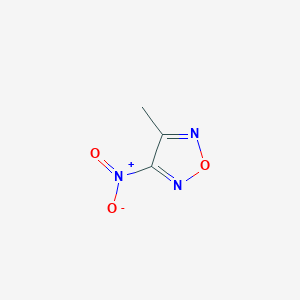

Diethyldicyclopentadiene is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Catalyst for Polymerization

Diethylbis(2,2′-bipyridine)Fe/MAO has been identified as an extremely active catalyst for the polymerization of 1,3-dienes, useful in creating polymers with varied structures such as 1,2 or 3,4 polymers from butadiene and other dienes. The polymers formed can be either amorphous or crystalline, depending on the temperature conditions of the polymerization process (Bazzini, Giarrusso, & Porri, 2002).

2. Catalytic Degradation of Pollutants

Research has shown that catalysts like copper ferrite decorated multi-walled carbon nanotubes (CuFe2O4/MWCNTs) can be effective in the catalytic degradation of diethyl phthalate, a plasticizer classified as an endocrine disruptor. This study highlights the potential of such catalysts in removing harmful pollutants like diethyl phthalate from the environment (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).

3. Polymer Synthesis and Modification

Diethylether (DEE) was used as a structure modifier in the synthesis of linear styrene-butadiene block copolymers, indicating the role of such compounds in modifying polymer structures for various applications. The study examined how DEE affects polymerization kinetics and the microstructure of synthesized polymers, demonstrating its significance in the field of polymer chemistry (Huang, Lin, & Tsiang, 1995).

4. Role in Ethylene Inhibition and Plant Growth

Studies on compounds like diazocyclopentadiene (DACP) have shown that they can inhibit ethylene action in plants. This is significant in understanding the role of ethylene in plant growth and development, and in developing commercial applications like extending the vase life of cut flowers and preventing ethylene's deleterious effects in vegetables (Sisler & Serek, 1997).

5. Understanding Molecular Interactions and Reactions

Computational studies using hybrid DFT methods have explored the cyclopropanation of endo-dicyclopentadiene with Simmons-Smith zinc carbenoids. Such studies provide insights into the molecular interactions and reaction pathways, which are essential for understanding and designing chemical reactions at a molecular level (Feng, Zou, Zhang, Wang, & Zhao, 2012).

Safety and Hazards

Diethyldicyclopentadiene is classified as a flammable liquid (Category 3), and it may cause skin and eye irritation (Categories 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMAINGVKHIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C=CC2C1C3CC2C=C3)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628858 | |

| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874651-66-8 | |

| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)